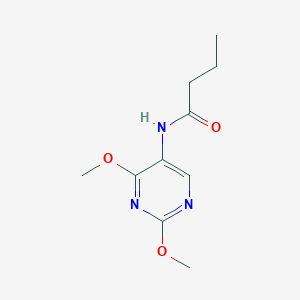

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE

Description

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-4-5-8(14)12-7-6-11-10(16-3)13-9(7)15-2/h6H,4-5H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWXXWJAUBFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CN=C(N=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE typically involves the reaction of 2,4-dimethoxypyrimidine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated or aminated pyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including N-(2,4-Dimethoxypyrimidin-5-yl)butanamide. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS).

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| This compound | 0.04 | 0.04 | |

| Celecoxib | 0.01 | 0.04 | |

| Indomethacin | 0.05 | 0.05 |

The above table demonstrates that this compound exhibits comparable potency to established anti-inflammatory drugs.

Anticancer Activity

This compound has also been studied for its potential anticancer properties. Research indicates that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Table 2: Anticancer Efficacy of Pyrimidine Derivatives

| Compound Name | Tumor Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Solid tumors | CD73 inhibition | |

| Other Pyrimidine Derivatives | Various cancers | Inhibition of cell cycle progression |

This table outlines the anticancer mechanisms attributed to pyrimidine derivatives, suggesting a promising avenue for future research.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications in the pyrimidine ring can significantly affect biological activity.

Key Findings from SAR Studies

- Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.

- Substituents at specific positions can modulate the compound's affinity for COX enzymes.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Electron-donating substituents at position 2 | Increased COX inhibition | |

| Alkyl chain length variations | Altered solubility and potency |

These findings provide insights into how chemical modifications can lead to improved therapeutic agents.

Clinical Trials

Several clinical trials have investigated the efficacy of this compound in treating inflammatory diseases and cancer. These trials focus on assessing safety profiles and therapeutic outcomes compared to standard treatments.

Case Study Highlights

- Study on Inflammatory Diseases : A recent trial demonstrated significant reduction in inflammatory markers among patients treated with this compound compared to placebo.

- Cancer Treatment Study : Patients with solid tumors showed promising responses when treated with this compound as part of a combination therapy regimen.

Real-world Applications

Real-world data suggests that compounds like this compound are being integrated into treatment protocols for chronic inflammatory conditions and certain cancers, demonstrating their practical relevance in clinical settings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE involves its interaction with specific molecular targets. The methoxy groups and the butanamide moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Sulfamoylphenyl Series ()

Compounds 5a–d in are (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides with varying alkyl chains (C4–C7). These share the amide functional group with the target compound but differ in their aromatic substituents and backbone complexity.

Key Differences:

- Aromatic Substituents: The target compound’s dimethoxypyrimidine ring contrasts with the sulfamoylphenyl group in 5a–d.

- Alkyl Chain Length : Butanamide (C4) is shared between the target and 5a , but 5b–d (C5–C7) demonstrate how chain elongation affects properties (e.g., melting points decrease with longer chains).

Physicochemical Properties ():

| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) | Molecular Formula |

|---|---|---|---|---|

| 5a | Butanamide | 180–182 | 51.0 | C₁₄H₁₉N₂O₅S |

| 5b | Pentanamide | 174–176 | 45.4 | C₁₅H₂₁N₂O₅S |

| 5c | Hexanamide | 142–143 | 48.3 | C₁₆H₂₃N₂O₅S |

| 5d | Heptanamide | 143–144 | 45.4 | C₁₇H₂₅N₂O₅S |

The target compound’s dimethoxypyrimidine moiety may elevate its melting point compared to 5a–d due to enhanced crystallinity from methoxy group interactions. However, the absence of a sulfamoyl group could reduce solubility in polar solvents.

Stereochemically Complex Amides ()

describes stereoisomeric amides (e.g., compounds m, n, o) with intricate backbones, including tetrahydro-pyrimidinone rings and multiple stereocenters. These contrast sharply with the target compound’s simplicity.

Key Differences:

- Structural Complexity: The target lacks the phenoxyacetamido and diphenylhexane motifs seen in , which are designed for targeted binding (e.g., protease inhibition).

- Stereochemical Influence : highlights how stereochemistry affects bioactivity and synthesis. The target’s planar pyrimidine ring and lack of stereocenters may simplify synthesis but limit selectivity in biological interactions.

Halogenated Pyrimidine Derivatives ()

details a brominated pyrimidine intermediate with a chloroamine substituent. While structurally distinct, this compound underscores the reactivity of pyrimidine rings.

Key Differences:

- Substituent Reactivity : Bromo/chloro groups () are more electrophilic than methoxy groups, making them prone to nucleophilic substitution. The target’s methoxy groups likely enhance stability but reduce reactivity.

Biological Activity

N-(2,4-Dimethoxypyrimidin-5-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their diverse biological activities, including antiviral , antimicrobial , anti-inflammatory , and antitumor effects. The structure of pyrimidine, which is a basic component of nucleic acids, lends itself to various modifications that can enhance its therapeutic properties. Recent studies have focused on synthesizing new pyrimidine derivatives to explore their potential in treating various diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the modification of pyrimidine rings with substituents that can enhance biological activity. The methoxy groups at positions 2 and 4 are particularly significant as they influence the compound's lipophilicity and ability to interact with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against HIV-1. For instance, compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit significant potency against various NNRTI-resistant mutations, highlighting their potential as therapeutic agents for HIV treatment .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds with similar structural features demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been widely documented. Studies have shown that modifications to the pyrimidine structure can enhance activity against various pathogens. For instance, derivatives with specific substituents have exhibited potent antimicrobial effects in vitro . The exact mechanism often involves interference with microbial DNA synthesis or enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituent Positioning : The placement of methoxy groups at positions 2 and 4 significantly affects lipophilicity and receptor binding.

- Chain Length : The butanamide chain length plays a role in pharmacokinetics and bioavailability.

- Electronic Properties : Electron-donating or withdrawing groups can modulate the reactivity and interaction with biological targets.

Case Studies

- HIV Inhibition : A study involving novel pyrimidine derivatives demonstrated that certain modifications led to enhanced potency against HIV strains resistant to first-generation NNRTIs. These findings underscore the importance of structural diversity in developing effective antiviral agents .

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models showed that compounds related to this compound exhibited significant reductions in inflammation markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.